molecular formula C7H7ClN2O3 B3354954 Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate CAS No. 61404-45-3

Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate

Cat. No.: B3354954
CAS No.: 61404-45-3
M. Wt: 202.59 g/mol
InChI Key: FWQOYHRTBNQBEQ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a chloro group, an oxo group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl 3-chloro-4-oxobutanoate with hydrazine hydrate, followed by chlorination and esterification reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 3-chloro-6-hydroxy-1,6-dihydropyridazine-4-carboxylate, while substitution with an amine could produce ethyl 3-amino-6-oxo-1,6-dihydropyridazine-4-carboxylate.

Scientific Research Applications

Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The chloro and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

    Ethyl 4,6-dihydroxypyridazine-3-carboxylate: Similar in structure but with hydroxyl groups instead of a chloro group.

    Ethyl 3-chloro-4-oxobutanoate: A precursor in the synthesis of the target compound.

    Ethyl 3-amino-6-oxo-1,6-dihydropyridazine-4-carboxylate: A product of substitution reactions involving the target compound.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(11)9-10-6(4)8/h3H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQOYHRTBNQBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491709
Record name Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-45-3
Record name Ethyl 3-chloro-1,6-dihydro-6-oxo-4-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61404-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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